(2-i-Propyloxy-5-methylphenyl)Zinc bromide
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Overview
Description
(2-iso-propyloxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-iso-propyloxy-5-methylphenyl)zinc bromide typically involves the reaction of 2-iso-propyloxy-5-methylphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-iso-propyloxy-5-methylphenyl bromide+Zn→(2-iso-propyloxy-5-methylphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (2-iso-propyloxy-5-methylphenyl)zinc bromide is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents.
Chemical Reactions Analysis
Types of Reactions
(2-iso-propyloxy-5-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with (2-iso-propyloxy-5-methylphenyl)zinc bromide include palladium or nickel catalysts, halides, and other organometallic compounds.
Conditions: These reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure high yields and selectivity.
Major Products
The major products formed from reactions involving (2-iso-propyloxy-5-methylphenyl)zinc bromide are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry
In chemistry, (2-iso-propyloxy-5-methylphenyl)zinc bromide is used as a reagent in organic synthesis to construct complex molecules. Its ability to form carbon-carbon bonds makes it a crucial tool in the development of new synthetic pathways.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (2-iso-propyloxy-5-methylphenyl)zinc bromide can have significant biological and medicinal properties. These compounds can be used as intermediates in the synthesis of drugs and biologically active molecules.
Industry
In the industrial sector, (2-iso-propyloxy-5-methylphenyl)zinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its role in forming complex organic structures makes it valuable in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2-iso-propyloxy-5-methylphenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide
- (4-iso-propyloxy-2-methylphenyl)magnesium bromide
Uniqueness
(2-iso-propyloxy-5-methylphenyl)zinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C10H13BrOZn |
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Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-8(2)11-10-6-4-9(3)5-7-10;;/h4-6,8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
JGZDRRZXRDBGDL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[C-]=C(C=C1)OC(C)C.[Zn+]Br |
Origin of Product |
United States |
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